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Compound Name:

An In-depth Technical Guide to the Chemical Properties and Applications of 5-
Cyanobenzofuran-2-Carboxylic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals interested in the synthesis, properties, and applications of
5-cyanobenzofuran-2-carboxylic acid. This molecule represents a key heterocyclic scaffold,
leveraging the privileged structure of the benzofuran core with strategic functionalization to
serve as a versatile building block in modern drug discovery.

Introduction: The Benzofuran Scaffold in Medicinal
Chemistry

Benzofuran heterocycles are fundamental structural units in a plethora of biologically active
natural products and synthetic compounds.[1] Their inherent planarity and ability to participate
in various non-covalent interactions have established them as "privileged structures” in
medicinal chemistry. Derivatives of this core have demonstrated a vast spectrum of
pharmacological activities, including anticancer, antimicrobial, immunomodulatory, and anti-
inflammatory properties.[1]

5-Cyanobenzofuran-2-carboxylic acid is of particular interest due to its trifunctional nature:
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e The Benzofuran Core: Arigid, aromatic system that provides a stable anchor for
pharmacophoric elements.

e The 2-Carboxylic Acid: A critical functional group that can act as a hydrogen bond
donor/acceptor, a point for amide or ester derivatization, or a bioisostere for other acidic
moieties. The presence of a carboxylic acid group is a feature in approximately 25% of all
commercialized pharmaceuticals.[2]

e The 5-Cyano Group: A versatile nitrile moiety that can act as a hydrogen bond acceptor, a
metabolic blocking group, or be chemically transformed into other functional groups such as
amines or tetrazoles, the latter being a common carboxylic acid bioisostere.

This guide will elucidate the chemical properties, synthesis, and reactive potential of this
molecule, providing a foundation for its application in research and development.

Molecular Identity and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a compound are
foundational to its application in any experimental setting.

: | Identificati

Identifier Value Source

5-Cyano-1-benzofuran-2-

IUPAC Name ] ] -
carboxylic acid

CAS Number 84102-75-0 BLD Pharm|[3]

Molecular Formula C10HsNOs Calculated

Molecular Weight 187.15 g/mol Calculated

) C1=CC2=C(C=C1C#N)C=C(O

Canonical SMILES Inferred from Ethyl Ester
2)C(=0)0O

InChl Key Inferred from Ethyl Ester Inferred from Ethyl Ester

Note: Data is based on supplier information and structural inference from its corresponding
ethyl ester.[4]
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Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its

properties can be reliably predicted based on its structure and data from analogous

compounds like 5-chlorobenzofuran-2-carboxylic acid.

Property

Predicted Value /
Observation

Rationale /| Comparative
Data

Appearance

White to off-white or light-

yellow solid

Based on analogous
compounds like 5-
chlorobenzofuran-2-carboxylic
acid which is a white to light

yellow powder.[5]

Melting Point

>250 °C

High, typical for rigid,
crystalline aromatic carboxylic
acids. 5-Chlorobenzofuran-2-
carboxylic acid melts at 266
°CJ[5]; 5-nitrobenzofuran-2-
carboxylic acid melts at 279-
284 °C.[6]

Solubility

Poorly soluble in water;
Soluble in organic solvents like
DMSO, DMF, and hot

methanol.

The carboxylic acid group
enhances polarity, but the
large, rigid aromatic system
dominates, leading to low
aqueous solubility. This is a
common feature of drug-like

molecules.

pKa

~3.5-45

The electron-withdrawing
nature of the benzofuran ring
and the cyano group will
increase the acidity (lower the
pKa) compared to benzoic acid
(~4.2).
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Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. The

following is a predicted profile based on established principles.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups.

Wavenumber

(cm™)

Functional Group

Vibration Type

Expected
Appearance

3300 - 2500

Carboxylic Acid O-H

Stretch

Very broad,
characteristic band
overlying C-H

stretches.[8]

~2230 -

2220

Nitrile C=N

Stretch

Sharp, medium-

intensity peak.

~1720 -

1680

Carboxylic Acid C=0

Stretch

Strong, sharp peak.
Conjugation with the
furan ring may lower

the frequency.[8]

~1600 -

1450

Aromatic C=C

Stretch

Multiple sharp bands

of varying intensity.

~1300 -

1200

C-O0

Stretch

Strong band
associated with the
carboxylic acid and

furan ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR:

o Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region of

10.0 - 13.0 ppm.[8] Its broadness is due to hydrogen bonding and chemical exchange.
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e Aromatic Protons (Ar-H): The benzofuran ring system contains four aromatic protons. Their
precise shifts and coupling patterns will depend on the solvent but can be predicted as
follows:

o H3: Asinglet or a narrow doublet around 7.5 - 7.8 ppm.

o H4, H6, H7: These protons on the benzene ring will appear between 7.6 - 8.2 ppm. The
proton at H4 (adjacent to the cyano group) will likely be the most downfield and may
appear as a narrow doublet. The H6 and H7 protons will show more complex splitting
patterns (doublet of doublets).

1B3C NMR:

e Carboxyl Carbon (-COOH): A signal in the 160 - 175 ppm range. This peak is often of lower
intensity.[8]

o Aromatic & Furan Carbons: Multiple signals between 105 - 160 ppm.

 Nitrile Carbon (-C=N): A characteristic signal around 115 - 120 ppm.[9]

Mass Spectrometry (MS)

e Molecular lon (M+): Expected at m/z = 187.

o Key Fragmentation: Signature fragmentation for carboxylic acids involves the loss of -OH
(m/z = 170) and subsequent loss of -CO (m/z = 142).[8]

Synthesis Pathway and Experimental Protocol

The synthesis of benzofuran-2-carboxylic acids is a well-established process in organic
chemistry. A reliable route to the title compound starts from commercially available 4-hydroxy-3-
nitrobenzonitrile, proceeding through a reductive cyclization strategy.

Rationale for Synthetic Strategy

This pathway is chosen for its efficiency and use of robust, well-documented reactions. It builds
the benzofuran core by first installing the necessary functionalities on a benzene precursor,
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followed by a cyclization step to form the heterocyclic ring. This approach offers good control
over the final substitution pattern.

Synthesis Workflow Diagram

G—Hydroxy—3—nitrobenzonitri|<9

Step 1:
Ethyl Bromoacetate,
K2CQO3, Acetone

(Ethyl 2—((4-cyano-2—nitrophenoxy)acetatea

Step 2:
Reductive Cyclization
(e.g., Fe/AcOH or Na25204)

(Ethyl 3-amino-5-cyanobenzofuran-2-carboxy|ata

Step 3:
Deamination
(Diazotization)

(Ethyl 5-cyanobenzofuran-2-carboxylat69

Step 4:
Hydrolysis
(NaOH, EtOH/H20)

G-Cyanobenzofuran-2-carboxy|ic ac@

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 5-cyanobenzofuran-2-carboxylic acid.
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Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methodologies for
analogous compounds and should be adapted and optimized under appropriate laboratory
safety protocols.

Step 1: O-Alkylation

e To a solution of 4-hydroxy-3-nitrobenzonitrile (1.0 eq) in acetone, add anhydrous potassium
carbonate (K2COs, 2.0 eq).

« Stir the suspension vigorously and add ethyl bromoacetate (1.2 eq) dropwise at room
temperature.

o Heat the mixture to reflux and monitor the reaction by TLC until the starting material is
consumed (typically 4-6 hours).

o Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the
filtrate under reduced pressure.

 Purify the crude product (Ethyl 2-((4-cyano-2-nitrophenoxy)acetate)) by column
chromatography or recrystallization.

Step 2: Reductive Cyclization

Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and acetic acid.

e Heat the solution to ~70-80 °C and add iron powder (Fe, 5.0 eq) portion-wise, maintaining
the temperature.

o Stir at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

« Filter the hot reaction mixture through a pad of celite to remove iron salts, washing with hot
ethanol.

o Concentrate the filtrate to yield the crude amine, Ethyl 3-amino-5-cyanobenzofuran-2-
carboxylate.
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Step 3: Deamination

Suspend the crude amine from Step 2 in a mixture of ethanol and sulfuric acid at 0 °C.

Add a solution of sodium nitrite (NaNOz, 1.5 eq) in water dropwise, keeping the temperature
below 5 °C.

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then heat to
60-70 °C for 1-2 hours until gas evolution ceases.

Cool the mixture and extract the product (Ethyl 5-cyanobenzofuran-2-carboxylate) with ethyl
acetate.

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over
sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Saponification (Hydrolysis)

Dissolve the ester from Step 3 in a mixture of ethanol and water.

Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 1-3 hours.

Cool the reaction mixture to room temperature and concentrate to remove the ethanol.

Dilute with water and wash with diethyl ether to remove any unreacted ester.

Acidify the aqueous layer to pH 2-3 with cold 2N HCI.

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to
yield the final product, 5-cyanobenzofuran-2-carboxylic acid.

Chemical Reactivity and Derivatization Potential

The molecule's utility stems from the distinct reactivity of its three functional components,

making it a powerful scaffold for library synthesis.

Logical Relationship Diagram for Derivatizationdot
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Carboxylic Acid Reactions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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